molecular formula C20H18BrN3 B142555 Dimidium bromide CAS No. 518-67-2

Dimidium bromide

Cat. No. B142555
CAS RN: 518-67-2
M. Wt: 380.3 g/mol
InChI Key: MQOKYEROIFEEBH-UHFFFAOYSA-N
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Description

Dimidium bromide, chemically known as 2:7-diamino-10-methyl-9-phenyl-phenanthridinium bromide, is a trypanocidal phenanthridinium compound. It has been utilized in the treatment of Trypanosoma congolense infection in cattle, particularly in Africa. However, the narrow margin between its toxic and effective doses has been a concern for its use as a therapeutic agent .

Synthesis Analysis

The technical preparation of dimidium bromide has been explored through a novel phenanthridine synthesis. This process involves the Morgan-Walls phosphoryl chloride cyclization of 4:4'-dinitro-2-benzamidodiphenyl to the corresponding phenanthridine. The reaction proceeds through an intermediate iminochloride, which requires the presence of inorganic halide catalysts for successful cyclization. An alternative synthesis method directly interacts 4:4'-dinitro-2-aminodiphenyl with benzotrichloride, forming an amidine and then the iminochloride intermediate. This method also requires metal halide catalysis and has been developed to provide excellent overall yields .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of dimidium bromide, the synthesis process indicates that the compound contains a phenanthridine core, which is a tricyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of amino groups and a methyl group attached to this core is also noted in the synthesis description .

Chemical Reactions Analysis

Dimidium bromide has been shown to affect nucleic acid synthesis in various organisms, including protozoa, bacteria, yeasts, and tissue culture cells. Its trypanocidal activity is attributed to its interaction with the nucleic acids of the Trypanosoma species, which leads to the inhibition of their growth and eventual death .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimidium bromide are not explicitly detailed in the provided data. However, its biological effects suggest that it is biologically active at low concentrations, with growth inhibition of amoebae observed at concentrations below 1 µg/ml. The response of amoebae to dimidium bromide varies depending on the concentration, with different strains showing varying levels of sensitivity .

Case Studies and Toxicity

Several case studies have reported the effects of dimidium bromide on cattle. Its administration at dosages of 2 or 3 mg/kg to Zebu-type cattle resulted in liver dysfunction, indicated by biochemical markers and associated with periportal degeneration of the liver. The dysfunction was thought to be related to deficiencies of essential metabolites . Additionally, delayed reactions such as skin lesions typical of photosensitization were observed in some cattle treated with dimidium bromide . Despite its high trypanocidal effect, the use of dimidium bromide is associated with the risk of delayed photosensitization, which is believed to be due to the accumulation of photodynamic substances in the blood following liver dysfunction caused by the drug .

Scientific Research Applications

Trypanocidal Activity

  • Effect on Trypanosoma congolense Infection: Dimidium bromide has been extensively used in Africa for treating Trypanosoma congolense infection in cattle. However, the narrow margin between toxic and effective doses makes its use less satisfactory (Watkins & Woolfe, 1952).

Effects on Amoebae

  • Influence on Amoeba Growth: The growth of free-living amoebae like Amoeba proteus and Amoeba discoides is inhibited by Dimidium bromide, affecting their cell division and leading to death (Hawkins & Willis, 1969).

Chemical Synthesis

  • Preparation Process: The technical preparation of Dimidium bromide involves a study of the Morgan-Walls phosphoryl chloride cyclization, forming a phenanthridine derivative useful in trypanocidal applications (Barber et al., 1950).

DNA Studies

  • Base-Pair Specificities: Dimidium bromide shows base-pair specificities when bound to natural DNAs of differing G-C content, indicating a less strong G-C specificity compared to other phenanthridine drugs (Dougherty, 1982).

Supercritical Fluid Studies

  • Solubilization in Microemulsions: Dimidium bromide, an organic dye, can be solubilized in AOT water-in-CO2 reverse microemulsions. This is significant for understanding the micro-polarity environment of such microemulsions (Liu, Ikushima, & Shervani, 2004).

Fluorescence Studies

  • Fluorescence Enhancement Mechanism: The fluorescence enhancement mechanism of Dimidium on a clay surface has been investigated, suggesting that suppression of hydrogen bonding with water and the suppression of rotation of the phenyl ring are significant factors (Nakazato et al., 2019).

Safety And Hazards

Dimidium bromide is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, using only outdoors or in a well-ventilated area, and not breathing vapours .

properties

IUPAC Name

5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3.BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;/h2-12,22H,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOKYEROIFEEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20566-69-2 (Parent)
Record name Dimidium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimidium bromide

CAS RN

518-67-2
Record name Phenanthridinium, 3,8-diamino-5-methyl-6-phenyl-, bromide (1:1)
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Record name Dimidium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimidium bromide
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Record name 3,8-diamino-5-methyl-6-phenylphenanthridinium bromide
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Record name DIMIDIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
773
Citations
BA Newton - Microbiology, 1957 - microbiologyresearch.org
… dimidium bromide, chromophilic granules containing ribonucleoprotein appeared in the cytoplasm of trypanosomes. He also observed that growth in the presence of dimidium bromide …
Number of citations: 115 www.microbiologyresearch.org
TI Watkins, G Woolfe - Nature, 1952 - nature.com
DIMIDIUM bromide (2 : 7-diamino-10-methyl-9-phenyl-phenanthridinium bromide) (I, R=CH 3 —) has been widely used in Africa for the treatment of Trypanosoma congolense infection …
Number of citations: 71 www.nature.com
SE Hawkins, LR Willis - Journal of Cell Science, 1969 - journals.biologists.com
… phenanthridinium, dimidium bromide was examined. At … divide additionally in dimidium bromide could be transferred. … difference in response to dimidium bromide observed in A. …
Number of citations: 18 journals.biologists.com
SE Hawkins, LR Willis - Nature, 1969 - nature.com
… To investigate the site of action of dimidium bromide in amoebae… of dimidium bromide (Burroughs Wellcome) and food … Golpidia are considerably less sensitive to dimidium bromide than …
Number of citations: 12 www.nature.com
K Lalchhandama - Scientific Visualization, 2016 - sciencevision.org
… In 1946, the most effective compound was identified, and with slight chemical modification, it was mass produced as a trypanocidal drug, dimidium bromide, or trypadine. It was the …
Number of citations: 4 sciencevision.org
MJ Waring - Journal of molecular biology, 1965 - Elsevier
… A similar suggestion was made by Seaman & Woodbine (1953) to account for the antibacterial action of dimidium bromide, the lO-methyl homologue of ethidium bromide. …
Number of citations: 872 www.sciencedirect.com
TI Watkins - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
It has been found that a change of quaternary grouping in 2: 7-diamino-10-methyl-9-phenylphenanthridinium bromide (“Dimidium bromide”) has a marked effect on the curative power of …
Number of citations: 44 pubs.rsc.org
G Dougherty, MJ Waring - Biophysical Chemistry, 1982 - Elsevier
… The dichroic ratio of prothidium fibres is very different from that obtained with ethidium or dimidium bromide (fig. 7). The dichroic ratio stayed very close to unity over the complete range …
Number of citations: 20 www.sciencedirect.com
R Tomchick, HG Mandel - Microbiology, 1964 - microbiologyresearch.org
Growth of Escherichia coli was partially inhibited by 1·2 × 10 −4 m-ethidium bromide, a phenanthridinium trypanocide. In the presence of manganese the drug’s effect was decreased. …
Number of citations: 68 www.microbiologyresearch.org
J Carmichael - Veterinary Record, 1950 - cabdirect.org
A toxic reaction, probably photosensitization, has occurred in cattle in Africa after the subcutan. ous administration of 1 mg. per kg. dimidium bromide. Cattle in England given as much …
Number of citations: 8 www.cabdirect.org

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